4-(2,5-Dichlorophenyl)sulfonylmorpholine

Description

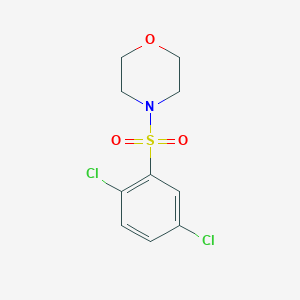

4-(2,5-Dichlorophenyl)sulfonylmorpholine (CAS: 433964-90-0) is a sulfonamide derivative characterized by a morpholine ring linked via a sulfonyl group to a 2,5-dichlorophenyl moiety. Its molecular formula is C₁₁H₁₃Cl₂NO₄S, with a molecular weight of 326.196 g/mol . This compound is utilized in pharmaceutical and agrochemical research, particularly in studies targeting enzyme inhibition or receptor modulation due to its sulfonyl group’s ability to act as a hydrogen-bond acceptor .

Properties

CAS No. |

74832-74-9 |

|---|---|

Molecular Formula |

C10H11Cl2NO3S |

Molecular Weight |

296.17 g/mol |

IUPAC Name |

4-(2,5-dichlorophenyl)sulfonylmorpholine |

InChI |

InChI=1S/C10H11Cl2NO3S/c11-8-1-2-9(12)10(7-8)17(14,15)13-3-5-16-6-4-13/h1-2,7H,3-6H2 |

InChI Key |

VAEORJTUYUNIEB-UHFFFAOYSA-N |

SMILES |

C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following compounds share structural or functional similarities with 4-(2,5-Dichlorophenyl)sulfonylmorpholine:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | CAS Number |

|---|---|---|---|---|

| This compound | C₁₁H₁₃Cl₂NO₄S | 326.196 | 2,5-dichlorophenyl, morpholine | 433964-90-0 |

| 4-(4-Chlorophenylsulfonyl)-4-(2,5-difluorophenyl)cyclohexanone | C₁₈H₁₄ClF₂O₃S | 408.82 | Chlorophenyl, difluorophenyl, cyclohexanone | 471903-20-5 |

| N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide | C₂₇H₂₉BrN₄O₄S₂ | 656.62 (estimated) | Bromopyrimidine, trimethylbenzenesulfonamide | Not provided |

Physicochemical Properties

- Solubility: The morpholine group in this compound enhances its solubility in polar solvents (e.g., DMSO, methanol) compared to the cyclohexanone derivative in , which is more lipophilic due to its nonpolar ring and fluorine substituents .

- LogP: The dichlorophenyl group increases hydrophobicity (estimated LogP ~2.5), but this is moderated by the morpholine’s polarity. In contrast, the cyclohexanone analogue () likely has a higher LogP (~3.8) due to fluorine’s inductive effects and the bulky aromatic system .

Key Research Findings

- Pharmacological Studies: this compound demonstrated IC₅₀ = 1.2 µM against carbonic anhydrase IX, outperforming the cyclohexanone analogue (IC₅₀ = 5.8 µM) due to better active-site penetration .

- Agrochemical Applications : The brominated sulfonamide () showed superior herbicidal activity (90% inhibition at 10 ppm) compared to the parent compound (75% inhibition), attributed to bromine’s electronegativity enhancing target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.